molecular formula C18H13F4NO2 B6506506 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide CAS No. 1421527-02-7

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide

Cat. No.: B6506506
CAS No.: 1421527-02-7
M. Wt: 351.3 g/mol
InChI Key: CQPNUGUTGRVSNL-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4NO2/c19-16-9-2-1-8-15(16)17(24)23-10-3-4-11-25-14-7-5-6-13(12-14)18(20,21)22/h1-2,5-9,12H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNUGUTGRVSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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